molecular formula C25H29P B8354187 Phosphorane, heptylidenetriphenyl- CAS No. 55367-56-1

Phosphorane, heptylidenetriphenyl-

Cat. No.: B8354187
CAS No.: 55367-56-1
M. Wt: 360.5 g/mol
InChI Key: YMLLRRIZEHHHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorane, heptylidenetriphenyl- (C25H27P) is a hypervalent phosphorus compound characterized by a pentavalent phosphorus center bonded to three phenyl groups and a heptylidene substituent. This structure places it within the broader class of alkylidenephosphoranes, which are critical intermediates in organophosphorus chemistry and catalysis. The heptylidene chain introduces steric bulk and modulates electronic properties, influencing reactivity in ligand-metal coordination and organic transformations .

Properties

CAS No.

55367-56-1

Molecular Formula

C25H29P

Molecular Weight

360.5 g/mol

IUPAC Name

heptylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C25H29P/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-22H,2-5,15H2,1H3

InChI Key

YMLLRRIZEHHHPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Phosphorane, (1-Methylethylidene)triphenyl- (C21H21P)

  • Structure : Features an isopropylidene group (C3H6) instead of heptylidene.
  • Properties :
    • Reduced steric hindrance compared to heptylidenetriphenylphosphorane.
    • Higher solubility in polar solvents due to shorter alkyl chain.
    • Reactivity: More prone to nucleophilic attack at the phosphorus center due to lower steric protection .

Phosphorane, Triphenyl[1-(Trimethylsilyl)Pentylidene]- (C26H33SiP)

  • Structure : Incorporates a trimethylsilyl (TMS)-modified pentylidene chain.
  • Properties :
    • Molecular Weight : 404.6 g/mol (vs. 358.5 g/mol for heptylidenetriphenylphosphorane).
    • Electronic Effects : The TMS group enhances electron-withdrawing character, stabilizing the phosphorane intermediate in catalytic cycles.
    • Applications : Used in silicon-phosphorus hybrid ligands for transition-metal catalysis, offering unique regioselectivity .

Phosphorane, Triphenyl[2-(Trimethylstannyl)Ethylidene]- (C23H29SnP)

  • Structure : Contains a trimethylstannyl (SnMe3) group on an ethylidene chain.
  • Properties :
    • Heavy Atom Effect : The Sn center increases spin-orbit coupling, making this compound useful in photophysical studies.
    • Thermal Stability : Lower stability compared to heptylidenetriphenylphosphorane due to weaker Sn–C bonds .

Tabulated Comparison of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Stability Applications
Heptylidenetriphenylphosphorane C25H27P 358.5 Heptylidene (C7) High Ligand design, organic synthesis
(1-Methylethylidene)triphenylphosphorane C21H21P 280.4 Isopropylidene Moderate Small-molecule catalysis
Triphenyl[1-(TMS)Pentylidene]phosphorane C26H33SiP 404.6 TMS-Pentylidene High Silicon-phosphorus hybrid catalysts
Triphenyl[2-(SnMe3)Ethylidene]phosphorane C23H29SnP 467.1 SnMe3-Ethylidene Low Photophysical studies

Research Findings and Mechanistic Insights

  • Heptylidenetriphenylphosphorane exhibits superior steric shielding around the phosphorus center, reducing unwanted side reactions in Wittig-type olefinations compared to shorter-chain analogs .
  • TMS-modified phosphoranes (e.g., C26H33SiP) demonstrate enhanced catalytic turnover in cross-coupling reactions due to synergistic electronic effects between silicon and phosphorus .
  • Sn-containing phosphoranes are less thermally stable but valuable in studying heavy-atom effects on reaction dynamics, as seen in their application to delayed fluorescence systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.